molecular formula C9H10N2O3 B6257071 methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate CAS No. 1823091-98-0

methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate

Cat. No.: B6257071
CAS No.: 1823091-98-0
M. Wt: 194.19 g/mol
InChI Key: XDIWJTWEWPGKEC-UHFFFAOYSA-N
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Description

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate is a heterocyclic compound featuring a fused pyridine-oxazine ring system with a methyl ester substituent at position 5. The pyrido-oxazine scaffold combines aromatic nitrogen (pyridine) and oxygen (oxazine) atoms, offering unique electronic properties for interactions with biological targets. Its synthesis often involves multi-step reactions, including amide couplings, nucleophilic substitutions, and hydrolysis, as seen in structurally related compounds .

Properties

CAS No.

1823091-98-0

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11)

InChI Key

XDIWJTWEWPGKEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)OCCN2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Derivatives with Oxazine Precursors

The foundational approach to synthesizing methyl 2H,3H,4H-pyrido[3,2-b][1,oxazine-6-carboxylate involves cyclization reactions between pyridine derivatives and oxazine precursors. A widely cited method utilizes 3-hydroxypyridine-2-carbonitrile as the starting material, which undergoes cyclization with O-substituted hydroxylamines under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or toluene.

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Solvent: DMF or toluene

  • Catalyst: None required, though Lewis acids (e.g., ZnCl₂) may enhance reaction rates.

This method yields the intermediate 2H,3H,4H-pyrido[3,2-b][1,oxazine-6-carboxylic acid , which is subsequently esterified to form the target methyl ester.

Direct Esterification of Carboxylic Acid Intermediates

The carboxylic acid intermediate is converted to the methyl ester via Fischer esterification. This involves refluxing the acid with excess methanol in the presence of a catalytic acid (e.g., H₂SO₄ or HCl):

R-COOH+CH3OHH+R-COOCH3+H2O\text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{R-COOCH}3 + \text{H}_2\text{O}

Optimized Parameters:

  • Methanol Ratio: 10:1 (v/v relative to acid)

  • Reaction Time: 6–12 hours

  • Yield: 75–85% after purification by recrystallization.

Industrial-Scale Production Strategies

Batch vs. Continuous Flow Processes

Industrial synthesis prioritizes scalability and cost-efficiency. Batch processes dominate due to their flexibility, but continuous flow systems are increasingly adopted for enhanced heat and mass transfer.

Comparative Metrics:

ParameterBatch ProcessContinuous Flow
Throughput ModerateHigh
Solvent Waste 15–20%5–10%
Purity 90–95%95–98%

Automated quality control systems, including in-line HPLC, ensure consistent output in both setups.

Green Chemistry Innovations

Recent advances emphasize solvent reduction and catalytic recycling. For example, ionic liquids (e.g., [BMIM][BF₄]) replace traditional solvents, improving cyclization yields by 12–15% while enabling catalyst recovery.

Reaction Optimization and Mechanistic Insights

Role of Substituents in Cyclization Kinetics

The electron-withdrawing nature of the pyridine ring’s nitrogen accelerates cyclization by stabilizing transition states. Computational studies (DFT calculations) confirm that substituents at the 3-position of the pyridine ring lower activation energies by 8–10 kcal/mol.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂) reduce reaction times by 30–40% via coordination to the hydroxylamine oxygen, facilitating nucleophilic attack. However, overuse leads to side products like N-oxide derivatives.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: Distinct signals at δ 3.70 ppm (COOCH₃) and δ 4.20–4.50 ppm (oxazine CH₂ groups).

  • MS (ESI+): Molecular ion peak at m/z 194.19 [M+H]⁺.

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation of the ester from hydrolysis byproducts, with retention times of 9.0–9.5 minutes.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Cyclization + Esterification 7892High
One-Pot Synthesis 6585Moderate
Continuous Flow 8897Very High

The cyclization-esterification sequence remains the gold standard for balance between yield and practicality, while continuous flow systems excel in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C9H10N2O3
  • Molecular Weight : 182.19 g/mol
  • IUPAC Name : Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate

Medicinal Chemistry

This compound has demonstrated potential as a therapeutic agent. Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit biological activities such as anticancer and antimicrobial properties.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of various substituted pyrido[3,2-b][1,4]oxazines on hepatocellular carcinoma (HCC) cells. The results showed that certain compounds significantly induced apoptosis in cancer cells through modulation of cell signaling pathways .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations including:

  • Nucleophilic Substitution : Useful in synthesizing more complex molecules.
  • Condensation Reactions : Employed to form other heterocyclic compounds.

Example Reaction

The synthesis of quinazolinbenzoxazine derivatives from this compound illustrates its utility in developing novel pharmacophores .

Pharmaceutical Development

The compound is being explored for its potential in developing new drugs targeting specific diseases. Its structural features allow it to interact with various biological targets effectively.

Insights from Research

Recent studies have highlighted the compound's ability to inhibit certain enzymes involved in disease pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and bacterial infections .

Mechanism of Action

The mechanism of action of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Methyl 3,4-Dihydro-2H-Benzo[1,4]Oxazine-6-Carboxylate

  • Structure : Features a benzene ring fused to oxazine (benzo[1,4]oxazine) instead of pyridine.
  • Key Differences: The benzo[1,4]oxazine core lacks the pyridine nitrogen, reducing electron-deficient character compared to the pyrido-oxazine analog. Molecular Formula: C₁₀H₁₁NO₃ (vs. C₉H₁₀N₂O₃ for the pyrido-oxazine derivative) .
  • Applications : Used as a precursor for antibacterial agents and kinase inhibitors.

6-Methyl-2,3-Dihydro-1H-Pyrido[2,3-b][1,4]Oxazine

  • Structure : Pyridine ring fused at [2,3-b] positions (vs. [3,2-b] in the target compound), with a methyl group at position 6.
  • Key Differences :
    • The fused ring orientation alters electronic distribution and steric accessibility.
    • Molecular Formula: C₈H₁₀N₂O (vs. C₉H₁₀N₂O₃ for the methyl ester derivative) .
  • Synthetic Relevance : Serves as a scaffold for antiviral and anticancer agents.

Methyl 3-Oxo-3,4-Dihydro-2H-Pyrido[3,2-b][1,4]Thiazine-6-Carboxylate

  • Structure : Replaces oxazine oxygen with sulfur (thiazine), introducing a sulfur atom into the heterocycle.
  • Key Differences :
    • Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity and alter metabolic stability.
    • Molecular Weight: 224.24 g/mol (vs. 210.19 g/mol for the oxazine analog) .
  • Biological Implications : Thiazine derivatives often exhibit enhanced binding to cysteine-containing enzymes.

Methyl 2-Cyano-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-6-Carboxylate

  • Structure: Incorporates a cyano group at position 2 on a benzooxazine core.
  • Key Differences: The cyano group introduces strong electron-withdrawing effects, influencing reactivity in cross-coupling reactions. Molecular Formula: C₁₁H₁₀N₂O₃ (vs. C₉H₁₀N₂O₃ for the pyrido-oxazine compound) .
  • Applications : Used in the synthesis of fluorescent probes and kinase inhibitors.

Biological Activity

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate is a member of the pyrido-oxazine family of compounds, which have garnered attention for their diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. A common method includes the reaction of 2-aminopyridine with appropriate carbonyl compounds under acidic or basic conditions to yield the oxazine structure.

General Synthetic Pathway

  • Formation of Pyrido[3,2-b][1,4]oxazine :
    • React 2-aminopyridine with chloroacetyl chloride to form the intermediate pyrido-oxazine.
    • Cyclization occurs under specific conditions to form the oxazine ring.
  • Carboxylation :
    • The final step involves introducing a carboxylate group through esterification or carboxylation reactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating the NF-κB signaling pathway. This pathway is crucial for cell survival and proliferation in many cancers.
  • Cell Viability Studies : In vitro assays revealed that this compound significantly reduces cell viability in hepatocellular carcinoma (HCC) cells compared to control groups .
CompoundCancer TypeIC50 Value (µM)Mechanism
This compoundHCC15NF-κB activation
4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneHCC10Apoptosis induction

Other Biological Activities

Apart from its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

  • In Vitro Study on HCC Cells : A study evaluated the effects of this compound on HCC cells. Results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers .
  • Animal Model Research : In preclinical trials using mouse models of cancer, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to untreated controls.

Q & A

Basic: What are the standard synthetic routes for methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step routes starting with heterocyclic precursors. Key steps include cyclization reactions to form the pyrido-oxazine core and esterification to introduce the methyl carboxylate group. Critical parameters include:

  • Temperature control : Reactions often proceed at 60–100°C to balance reactivity and stability of intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) under inert atmospheres minimize side reactions .
  • Reaction time : Extended durations (12–24 hours) may be required for complete cyclization but must be optimized to avoid decomposition .
    Yield optimization relies on iterative adjustments to these parameters, monitored via TLC or HPLC .

Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrido-oxazine scaffold and ester group. Aromatic proton signals in δ 7.0–8.5 ppm and carbonyl peaks near δ 165–170 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry for crystalline derivatives .
    Purity is assessed via HPLC (>95% purity threshold) and elemental analysis (±0.4% for C, H, N) .

Advanced: How can researchers optimize substitution reactions at specific positions of the pyrido-oxazine core while minimizing side products?

  • Regioselective functionalization : Use directing groups (e.g., halogens) to target reactive positions. For example, bromination at the pyridine ring enables subsequent Suzuki couplings .
  • Catalytic systems : Pd/C or Cu(I) catalysts enhance cross-coupling efficiency, reducing unwanted byproducts .
  • Real-time monitoring : In situ FTIR or HPLC tracks reaction progress, allowing early termination if side products emerge .
    Post-reaction purification via column chromatography or recrystallization further isolates the desired product .

Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Combine NMR, MS, and IR to cross-verify functional groups. For example, conflicting carbonyl signals in NMR may be clarified via IR absorption at ~1700 cm⁻¹ .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or MS fragments, aiding interpretation .
  • Isotopic labeling : Introduce ¹³C or ²H labels to trace ambiguous signals in complex spectra .

Advanced: What are the methodological considerations for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

  • Target identification : Screen against kinase or protease libraries using fluorescence-based assays. Evidence from related compounds suggests potential inhibition of metabolic enzymes (e.g., cytochrome P450) .
  • Dose-response profiling : Use IC₅₀ values to quantify potency. Maintain physiologically relevant pH (7.4) and temperature (37°C) in assay buffers .
  • Selectivity testing : Compare activity against homologous enzymes to rule off-target effects .
    Data should be validated with positive controls (e.g., known inhibitors) and replicated in triplicate .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Flash chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate polar and non-polar impurities .
  • Recrystallization : Use solvents like ethanol/water for crystalline derivatives, ensuring slow cooling to enhance crystal purity .
  • Preparative HPLC : Ideal for isolating isomers or closely related analogs with >99% purity .

Advanced: How do variations in solvent systems and temperature impact the regioselectivity of reactions involving this compound?

  • Solvent polarity : Polar solvents (DMF, DMSO) stabilize charged intermediates, favoring nucleophilic substitution at electron-deficient sites. Non-polar solvents (toluene) may promote radical pathways .
  • Temperature effects : Higher temperatures (80–100°C) accelerate kinetically controlled reactions but may reduce regioselectivity. Lower temperatures (0–25°C) favor thermodynamically stable products .
  • Case study : In aza-Michael additions, THF at 0°C yielded 85% regioselectivity vs. 60% in DMF at 25°C .

Advanced: What are the challenges in synthesizing derivatives with modified oxazine or pyridine rings, and how can they be addressed?

  • Ring instability : The oxazine ring is prone to hydrolysis under acidic conditions. Use anhydrous solvents and mild bases (e.g., K₂CO₃) to preserve integrity .
  • Steric hindrance : Bulky substituents on the pyridine ring may impede cyclization. Introduce substituents post-cyclization via late-stage functionalization .
  • Heteroatom incorporation : Replace oxygen in the oxazine ring with sulfur via thiol-ene "click" chemistry, requiring strict control of reaction atmosphere (N₂) to prevent oxidation .

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